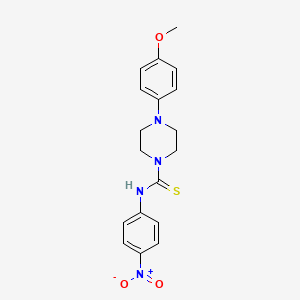
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
説明
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as MNPA, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
作用機序
MNPA acts as a partial agonist at the 5-HT1A receptor, which means that it binds to the receptor and activates it to a certain extent, but not fully. This leads to a moderate increase in serotonin neurotransmission, which can have anxiolytic and antidepressant effects. MNPA also inhibits the dopamine transporter, leading to an increase in dopamine neurotransmission. This can have rewarding and reinforcing effects, which may be relevant to addiction and substance abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA have been investigated in several studies. It has been shown to increase serotonin levels in the brain, which can lead to anxiolytic and antidepressant effects. MNPA has also been shown to increase dopamine levels in the brain, which can have rewarding and reinforcing effects. However, the exact nature and magnitude of these effects depend on several factors, including the dose, route of administration, and individual variability.
実験室実験の利点と制限
MNPA has several advantages for use in lab experiments. It is a selective ligand for the 5-HT1A receptor, which allows for the specific investigation of this receptor subtype. MNPA is also relatively easy to synthesize, and its purity and yield can be optimized through various modifications of the reaction conditions. However, MNPA has some limitations for use in lab experiments. It has low water solubility, which can make it difficult to administer in certain experimental paradigms. MNPA also has some potential side effects, such as hypothermia and sedation, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on MNPA. One area of interest is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system. MNPA has also been investigated for its potential therapeutic applications in the treatment of psychiatric disorders, such as anxiety and depression. Future studies could explore the efficacy and safety of MNPA in animal models of these disorders. Finally, the development of novel derivatives of MNPA with improved pharmacological properties could lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, MNPA is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MNPA has shown promise as a selective ligand for the 5-HT1A receptor, and its effects on dopamine neurotransmission may be relevant to addiction and substance abuse. Further research is needed to fully understand the pharmacological properties of MNPA and its potential therapeutic applications.
科学的研究の応用
MNPA has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. MNPA has also been studied for its effects on the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission. These studies have provided insights into the mechanism of action of MNPA and its potential therapeutic applications.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-17-8-6-15(7-9-17)20-10-12-21(13-11-20)18(26)19-14-2-4-16(5-3-14)22(23)24/h2-9H,10-13H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVCDWXYTZKKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3967066.png)

![2-(1-naphthyloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3967079.png)
![6-{[(3,4-dichlorophenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3967083.png)
![methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}-2-furoate](/img/structure/B3967091.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B3967103.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967111.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B3967112.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3967123.png)
![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![3-(acetylamino)-N-isopropyl-N-[(4-methoxy-1-naphthyl)methyl]propanamide](/img/structure/B3967139.png)
![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967140.png)
![1-(2-methoxyethyl)-4-({[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)pyrrolidin-2-one](/img/structure/B3967141.png)
![3-{[(4-chloro-3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3967142.png)